molecular formula C18H32N2O2 B4309357 N-[2-(1-adamantyloxy)-1,1-dimethylethyl]-N'-isopropylurea

N-[2-(1-adamantyloxy)-1,1-dimethylethyl]-N'-isopropylurea

Cat. No.: B4309357
M. Wt: 308.5 g/mol
InChI Key: LRSCTFHCEOBDPM-UHFFFAOYSA-N
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Description

N-[2-(1-adamantyloxy)-1,1-dimethylethyl]-N’-isopropylurea is a synthetic organic compound characterized by the presence of an adamantane moiety, a highly stable and rigid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-adamantyloxy)-1,1-dimethylethyl]-N’-isopropylurea typically involves the reaction of adamantyl derivatives with isocyanates. One common method includes the reaction of 1-adamantanol with tert-butyl isocyanate under controlled conditions to form the desired urea derivative. The reaction is usually carried out in the presence of a catalyst such as triethylamine, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-adamantyloxy)-1,1-dimethylethyl]-N’-isopropylurea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(1-adamantyloxy)-1,1-dimethylethyl]-N’-isopropylurea has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(1-adamantyloxy)-1,1-dimethylethyl]-N’-isopropylurea involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s stability and facilitates its binding to target proteins or enzymes. This binding can inhibit the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1-adamantyloxy)ethyl]-N-methyl-4-nitrobenzamide
  • N-((E)-2-((1s,3s)-adamantan-1-yl)-1-phenylvinyl)-N-benzylacetamide
  • 2-(1-adamantyl)ethyl]-3-hydroxybutyric acid

Uniqueness

N-[2-(1-adamantyloxy)-1,1-dimethylethyl]-N’-isopropylurea is unique due to its specific urea linkage and the presence of the isopropyl group, which can influence its reactivity and biological activity. Compared to other adamantane derivatives, this compound may exhibit enhanced stability and specificity in its interactions with molecular targets.

Properties

IUPAC Name

1-[1-(1-adamantyloxy)-2-methylpropan-2-yl]-3-propan-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N2O2/c1-12(2)19-16(21)20-17(3,4)11-22-18-8-13-5-14(9-18)7-15(6-13)10-18/h12-15H,5-11H2,1-4H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRSCTFHCEOBDPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NC(C)(C)COC12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(1-adamantyloxy)-1,1-dimethylethyl]-N'-isopropylurea
Reactant of Route 2
Reactant of Route 2
N-[2-(1-adamantyloxy)-1,1-dimethylethyl]-N'-isopropylurea
Reactant of Route 3
N-[2-(1-adamantyloxy)-1,1-dimethylethyl]-N'-isopropylurea
Reactant of Route 4
N-[2-(1-adamantyloxy)-1,1-dimethylethyl]-N'-isopropylurea
Reactant of Route 5
N-[2-(1-adamantyloxy)-1,1-dimethylethyl]-N'-isopropylurea
Reactant of Route 6
N-[2-(1-adamantyloxy)-1,1-dimethylethyl]-N'-isopropylurea

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